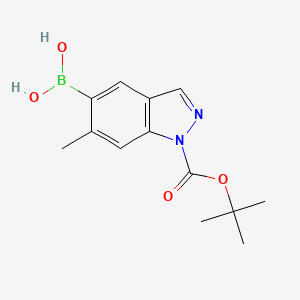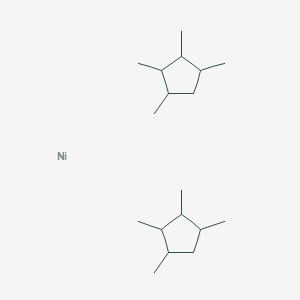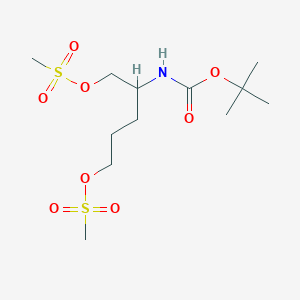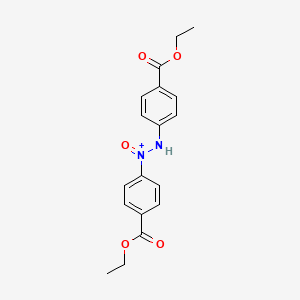
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The Boc-protected indazole ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Indazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various organic transformations. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through its boronic acid group, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc group provides additional protection and stability, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H17BN2O4 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-5-11-9(6-10(8)14(18)19)7-15-16(11)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI-Schlüssel |
NLMBZGFCIGSCFE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)

![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)


![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)

![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
